molecular formula C19H14O3 B029491 rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one CAS No. 15151-14-1

rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one

Cat. No.: B029491
CAS No.: 15151-14-1
M. Wt: 290.3 g/mol
InChI Key: KMPSOFDQEUDDIF-UHFFFAOYSA-N
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Description

rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one is a chemical compound with the molecular formula C19H14O3 and a molecular weight of 290.31 g/mol . This compound is known for its unique structure, which includes a pyrano[3,2-c]benzopyran core, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic compounds with aldehydes under acidic or basic conditions, followed by cyclization reactions to form the pyrano[3,2-c]benzopyran core . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one undergoes various chemical reactions, including:

Scientific Research Applications

rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-4-phenyl-4H-pyrano[3,2-c]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3/c1-12-11-15(13-7-3-2-4-8-13)17-18(21-12)14-9-5-6-10-16(14)22-19(17)20/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPSOFDQEUDDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562312
Record name 2-Methyl-4-phenyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15151-14-1
Record name 2-Methyl-4-phenyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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